molecular formula C9H14ClNO B1518154 5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole CAS No. 1133001-05-4

5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole

Cat. No.: B1518154
CAS No.: 1133001-05-4
M. Wt: 187.66 g/mol
InChI Key: NGJCDWDWDLCMNH-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole (CAS 1133001-05-4) is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.66 g/mol . This high-purity oxazole derivative is intended for research use only and is not approved for human, veterinary, or consumer product use. Oxazole derivatives are recognized as valuable intermediates and core structural motifs in medicinal chemistry . The oxazole scaffold is a key feature in numerous bioactive molecules and is extensively studied for its diverse therapeutic potential. Research indicates that structurally similar oxazole compounds demonstrate significant biological activities, including antimicrobial and anticancer properties . For instance, various 2,4-disubstituted oxazole analogs have shown potent activity against pathogenic bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific substitution pattern on the oxazole ring, particularly with tert-butyl and chloroethyl groups, is often associated with these promising pharmacological profiles, making this compound a useful building block in drug discovery programs. Researchers can utilize this compound as a synthetic intermediate to develop new chemical entities for pharmacological screening. It serves as a key precursor in the synthesis of more complex molecules targeting a range of diseases. The product requires cold-chain transportation and should be stored in a cool, dry place for long-term stability .

Properties

IUPAC Name

5-tert-butyl-2-(1-chloroethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO/c1-6(10)8-11-5-7(12-8)9(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJCDWDWDLCMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(O1)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in the development of anticancer agents.

Case Study: Anticancer Activity

  • A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Materials Science

The compound is being explored for applications in materials science, particularly in the development of advanced polymers and nanomaterials. Its unique properties allow for modifications that can enhance material performance.

Biological Studies

Research on this compound has revealed its antimicrobial and anticancer properties:

Antimicrobial Activity

  • In vitro studies have shown significant inhibition against various bacterial strains such as Staphylococcus aureus and E. coli. The compound exhibited notable zones of inhibition compared to control samples .

Anticancer Potential

  • Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, further supporting its role as a potential anticancer agent.
Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialE. coliSignificant inhibition
AnticancerMCF-7 (breast cancer)Dose-dependent decrease in viability

Mechanism of Action

The mechanism by which 5-tert-butyl-2-(1-chloroethyl)-1,3-oxazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3-Oxazole Family

5-Tert-butyl-1,3-oxazole Derivatives
Compound Name Substituents (Position) Molecular Formula Key Features
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole tert-butyl (5), 1-chloroethyl (2) C₉H₁₄ClNO Combines lipophilic tert-butyl with a reactive chloroethyl group. Potential alkylating agent .
5-(4-Bromophenyl)-1,3-oxazole derivatives 4-bromophenyl (5) Varies Bromine enhances electrophilicity; less lipophilic than tert-butyl derivatives. Used in aromatase inhibition studies .
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile Tolyl (2), sulfonyl-piperidine (5) C₁₆H₁₇N₃O₃S Sulfonyl group increases solubility; cyano group enhances hydrogen bonding. Exhibits cytokinin-like activity .

Key Differences :

  • The 1-chloroethyl group may act as an alkylating agent , akin to nitrosoureas (e.g., chloroethylnitrosoureas in ), but within an oxazole framework, which could alter reactivity and toxicity .
Heterocyclic Analogues with Different Cores
Compound Name Core Structure Substituents Key Features
5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole tert-butyl (5), chloromethyl (3) Chloromethyl group offers different alkylation sites. Lower steric hindrance than 1,3-oxazoles .
3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole 1,2,4-Oxadiazole tert-butyl (3), chlorine (5) Chlorine as a leaving group; potential for nucleophilic substitution. Higher polarity than 1,3-oxazoles .
5-Tert-butyl-3-isocyanato-1,2-oxazole 1,2-Oxazole tert-butyl (5), isocyanato (3) Isocyanato group enables cross-linking reactions. 1,2-oxazole core less aromatic than 1,3-oxazole .

Key Differences :

  • 1,2,4-Oxadiazoles (e.g., ) lack the -N=C-O- motif of 1,3-oxazoles, reducing hydrogen-bond acceptor capacity .
  • 1,2-Oxazoles () exhibit different electronic properties due to altered heteroatom positions, affecting aromaticity and stability .

Key Insights :

  • The target compound’s tert-butyl group may enhance lipophilicity , aiding penetration into hydrophobic targets (e.g., cell membranes or enzyme pockets) compared to polar derivatives like sulfonamides .

Physicochemical Properties

Property This compound 5-(tert-Butyl)-3-(chloromethyl)-1,2,4-oxadiazole 5-(4-Bromophenyl)-1,3-oxazole
Molecular Weight 187.67 g/mol 174.63 g/mol ~250–300 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.5–3.0
Solubility Low in water; soluble in organic solvents Moderate in DMSO Low in water
Key Functional Groups Chloroethyl, tert-butyl Chloromethyl, tert-butyl Bromophenyl

Notes:

  • The tert-butyl group significantly increases LogP in the target compound, favoring membrane permeability but complicating aqueous solubility .
  • Chloroethyl vs. chloromethyl: The longer chain in chloroethyl may enhance alkylation range compared to chloromethyl .

Biological Activity

5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings related to its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H12ClN1O1. The oxazole ring structure contributes to its reactivity and biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit notable antimicrobial properties. For instance, a study highlighted the effectiveness of various oxazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.8 µg/ml against Candida albicans .

CompoundMIC (µg/ml) against Candida albicans
111.6
120.8
5-Flourocytosine3.2

These findings suggest that this compound may also possess similar antimicrobial properties, warranting further investigation.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of oxazole derivatives have been extensively studied. For example, certain oxazole compounds have demonstrated IC50 values indicating potent activity against various cancer cell lines. One study reported that a series of oxazole derivatives exhibited IC50 values ranging from 0.83 µM to over 10 µM against different leukemia cell lines . The specific mechanisms often involve the inhibition of key signaling pathways such as NF-κB, which is crucial for cell proliferation and survival.

Inhibition of Enzymatic Activities

Oxazole derivatives have been shown to inhibit specific enzymes, contributing to their therapeutic potential. For instance, studies have indicated that certain oxazoles can inhibit mushroom tyrosinase, an enzyme involved in melanin production, with IC50 values indicating strong inhibitory effects . This could have implications for skin-related applications or conditions involving hyperpigmentation.

Case Studies and Research Findings

Several case studies have been conducted on related oxazole compounds, providing insights into their biological activities:

  • Antibacterial Study : A series of substituted oxazoles were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the oxazole ring significantly enhanced antibacterial efficacy .
  • Anticancer Research : In vitro studies demonstrated that some oxazole derivatives induced apoptosis in cancer cells through mitochondrial pathways. This suggests potential applications in cancer therapy .

Preparation Methods

Preparation of the 1,3-Oxazole Core

The 1,3-oxazole ring system can be synthesized via classical cyclization methods involving amino alcohols and carboxylic acid derivatives or through multicomponent reactions such as the van Leusen reaction. However, for the specific 5-tert-butyl-2-substituted oxazole, the tert-butyl group is introduced at the 5-position during ring formation or via substitution on a preformed ring.

  • Relevant Methodology : The van Leusen reaction involves the reaction of aldehydes with Tosylmethyl isocyanide (TosMIC) to form oxazoles, which can be further functionalized. This method has been reported for synthesizing substituted oxazoles with chloroalkyl groups in related systems.

Introduction of the 1-Chloroethyl Group

The key step to obtain the 1-chloroethyl substituent at the 2-position of the oxazole ring involves selective α-chlorination of an alkyl side chain.

  • Chlorination Using Tertiary Alkyl Hypochlorites : A well-documented method for α-chlorination of 2-alkyl-1,3-oxazoles involves the reaction of the oxazole with tert-butyl hypochlorite in an inert organic solvent such as carbon tetrachloride. This reaction proceeds under mild conditions (25°C to 75°C) and selectively chlorinates the α-carbon of the 2-alkyl substituent without affecting the oxazole ring.

  • The reaction is typically conducted in liquid phase, either neat or in solvent, and in the absence of actinic light to prevent decomposition of the hypochlorite reagent.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Oxazole ring formation Aldehyde + TosMIC, base (e.g., K2CO3), EtOH solvent Room temperature, 3-4 hours, monitored by TLC
α-Chlorination of 2-alkyl oxazole 2-alkyl-1,3-oxazole + tert-butyl hypochlorite, CCl4 solvent, 25-75°C, dark Stoichiometric amounts of hypochlorite, inert solvent, selective chlorination at α-carbon

Example Synthetic Route (Inferred)

Research Findings and Yields

  • The α-chlorination process using tert-butyl hypochlorite is highly selective and efficient, providing good yields of α-chlorinated oxazole derivatives without ring degradation.

  • The reaction time is typically short (a few hours), and the mild temperature conditions preserve the integrity of the oxazole ring system.

  • The use of inert organic solvents like carbon tetrachloride enhances selectivity and yield.

  • Purification is often achieved by standard chromatographic techniques or recrystallization.

Summary Table of Preparation Methods

Preparation Aspect Method/Conditions Advantages Limitations
Oxazole ring synthesis Van Leusen reaction (aldehyde + TosMIC, base, EtOH) Mild conditions, versatile Requires aldehyde precursor
α-Chlorination of 2-alkyl side chain Reaction with tert-butyl hypochlorite in CCl4, 25-75°C, dark High selectivity, good yield Use of toxic solvent (CCl4), sensitive to light
Purification Silica gel chromatography or recrystallization Effective purification Additional step adds time

Additional Notes

  • No direct commercial or industrial scale synthesis details specifically for 5-tert-butyl-2-(1-chloroethyl)-1,3-oxazole were found, but the methods described for analogous 2-alkyl-1,3-oxazoles are directly applicable.

  • The compound’s molecular formula is C9H14ClNO with a molecular weight of 187.67 g/mol.

  • Handling of tert-butyl hypochlorite requires caution due to its reactivity and potential hazards.

Q & A

Q. What are the optimized laboratory-scale synthetic routes for 5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole?

The synthesis typically involves cyclization or substitution reactions under anhydrous conditions. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride in the presence of Lewis acids like AlCl₃. The chloroethyl substituent may be incorporated via nucleophilic substitution, employing reagents such as chloroethylamine under reflux in polar aprotic solvents (e.g., DMF or DMSO). Purification often involves column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles and torsional conformations, as demonstrated for related oxazole derivatives (e.g., C–Cl bond lengths of 1.699–1.813 Å and dihedral angles <5° between rings) . Complementary techniques include:

  • ¹H/¹³C NMR : To confirm substituent integration and coupling patterns (e.g., tert-butyl protons as a singlet at δ 1.3–1.4 ppm).
  • IR Spectroscopy : Key peaks include C=N stretching (~1600 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic environment of the oxazole ring influence substitution reactivity at the chloroethyl group?

The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the adjacent chloroethyl group, facilitating nucleophilic substitutions. Computational studies (e.g., DFT) can model charge distribution, showing increased positive charge on the chlorine-bearing carbon. Experimentally, reactions with amines (e.g., methylamine) in DMF at 60–80°C yield substitution products with >80% efficiency. Steric hindrance from the tert-butyl group may reduce reactivity with bulkier nucleophiles .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies in bond lengths or conformations can arise from dynamic effects in solution (NMR) vs. static solid-state (SC-XRD) structures. For example, if NMR suggests free rotation of the chloroethyl group but SC-XRD shows a fixed conformation, variable-temperature NMR or NOESY experiments can probe rotational barriers. High-resolution mass spectrometry (HRMS) further validates molecular integrity .

Q. How can regioselectivity challenges in functionalizing the oxazole core be addressed?

Regioselectivity in electrophilic substitutions is governed by the oxazole’s aromaticity and substituent directing effects. The tert-butyl group acts as a steric shield, directing reactions to the 4- or 5-positions. For halogenation, NBS or NCS in acetic acid selectively targets the 5-position, while Friedel-Crafts acylation at the 4-position requires AlCl₃ catalysis .

Methodological Considerations

Q. What experimental designs mitigate decomposition during purification?

  • Low-Temperature Techniques : Use cold ethanol/water mixtures for recrystallization to prevent thermal degradation.
  • Inert Atmosphere : Purge reaction mixtures with nitrogen during synthesis to avoid oxidation of the chloroethyl group.
  • Fast Chromatography : Employ silica gel with ethyl acetate/hexane gradients (10–30%) to minimize exposure to acidic/basic residues .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Molecular dynamics (MD) simulations and DFT calculations (e.g., Gaussian or ORCA software) model transition states and activation energies. For instance, Fukui indices identify nucleophilic/electrophilic sites, while solvent effects are modeled using COSMO-RS. Validation via kinetic experiments (e.g., monitoring substitution rates with UV-Vis) ensures accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
5-Tert-butyl-2-(1-chloroethyl)-1,3-oxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.